molecular formula C16H14N2O B2693775 Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-85-3

Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No. B2693775
CAS RN: 2034415-85-3
M. Wt: 250.301
InChI Key: GSBCWVFVUNWVPB-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyridine and a tetrahydro-epimino-naphthalene moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tetrahydro-epimino-naphthalene part suggests the presence of a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyridine and naphthalene moieties. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom . Naphthalene is composed of two fused benzene rings . The “tetrahydro-1,4-epiminonaphthalen-9-yl” part suggests additional complexity in the structure, possibly including a four-membered ring and an imine group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyridine derivatives are known to undergo reactions such as electrophilic substitution, nucleophilic substitution, and others . Naphthalene and its derivatives can undergo reactions like sulfonation, nitration, halogenation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, properties such as melting point, boiling point, solubility, and others can be influenced by factors like molecular weight, polarity, and the presence of functional groups .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has been harnessed for its anti-fibrotic potential. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited remarkable anti-fibrotic activities, surpassing the well-known drugs Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents.

Antimicrobial Properties

Pyrimidine derivatives, including those containing the pyridine core, have demonstrated antimicrobial activity . While specific studies on Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone are scarce, its structural features suggest potential in combating microbial infections.

Antiviral Applications

Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral effects . Further investigations could explore the antiviral potential of this compound against specific viruses.

Antitumor Activity

Pyrimidine derivatives have been investigated as potential antitumor agents . While more research is needed, Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone might contribute to this field.

Synthetic Applications

The compound’s N-(pyridin-2-yl)imidates can be converted into other N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . These transformations open avenues for synthetic chemistry.

Photophysical Behavior

The photophysical behavior of related organic molecules, such as 3-(pyridin-2-yl)triimidazotriazine (TT-Py) , has been studied extensively . Investigating the photophysics of Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone could reveal interesting properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For instance, some pyridine derivatives have been found to exhibit anti-fibrotic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, handling of organic compounds requires precautions to prevent exposure and reactions .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16(13-7-3-4-10-17-13)18-14-8-9-15(18)12-6-2-1-5-11(12)14/h1-7,10,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBCWVFVUNWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

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